molecular formula C12H16O2Si B8474754 4-[(trimethylsilyl)oxy]-2H-1-benzopyran CAS No. 55454-07-4

4-[(trimethylsilyl)oxy]-2H-1-benzopyran

Cat. No.: B8474754
CAS No.: 55454-07-4
M. Wt: 220.34 g/mol
InChI Key: SVMOTHDDWZLFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(trimethylsilyl)oxy]-2H-1-benzopyran: is a chemical compound that belongs to the class of organosilicon compounds It features a silane group bonded to a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran typically involves the reaction of a benzopyran derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of benzopyran derivatives using trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like platinum or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production. The choice of catalyst and reaction conditions is critical to achieving the desired product quality and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(trimethylsilyl)oxy]-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups .

Scientific Research Applications

4-[(trimethylsilyl)oxy]-2H-1-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran involves its interaction with various molecular targets. The benzopyran moiety can interact with biological molecules, potentially affecting cellular pathways and processes. The silane group can undergo hydrolysis to form silanols, which may further interact with biological systems. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(trimethylsilyl)oxy]-2H-1-benzopyran is unique due to its specific combination of a benzopyran ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

55454-07-4

Molecular Formula

C12H16O2Si

Molecular Weight

220.34 g/mol

IUPAC Name

2H-chromen-4-yloxy(trimethyl)silane

InChI

InChI=1S/C12H16O2Si/c1-15(2,3)14-12-8-9-13-11-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3

InChI Key

SVMOTHDDWZLFSL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCOC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.